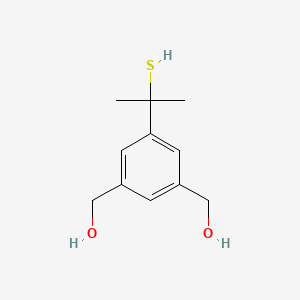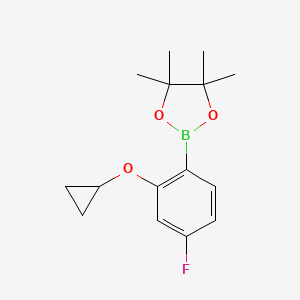![molecular formula C32H33ClN4O4 B8410430 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B8410430.png)
4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid
概要
説明
2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate cyclizing agent.
Attachment of the Benzoic Acid Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzoic acid group to the pyrrolo[2,3-b]pyridine core.
Introduction of the Piperazine and Pyran Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate piperazine and pyran derivatives are reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and may have similar biological activities.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties are common in medicinal chemistry and can have a range of biological activities.
Piperazine Derivatives: These compounds are often used in drug development due to their ability to interact with various biological targets.
特性
分子式 |
C32H33ClN4O4 |
|---|---|
分子量 |
573.1 g/mol |
IUPAC名 |
4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid |
InChI |
InChI=1S/C32H33ClN4O4/c1-32(2)17-28(21-3-5-24(33)6-4-21)23(20-40-32)19-36-11-13-37(14-12-36)25-7-8-27(31(38)39)29(16-25)41-26-15-22-9-10-34-30(22)35-18-26/h3-10,15-16,18H,11-14,17,19-20H2,1-2H3,(H,34,35)(H,38,39) |
InChIキー |
QIXMKYKZUIQTBE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(CO1)CN2CCN(CC2)C3=CC(=C(C=C3)C(=O)O)OC4=CN=C5C(=C4)C=CN5)C6=CC=C(C=C6)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol](/img/structure/B8410369.png)



![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)


![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-thiazol-4-one](/img/structure/B8410422.png)
![tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate](/img/structure/B8410435.png)

![(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE](/img/structure/B8410444.png)
